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3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a chemical compound belonging to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields of science and industry. The compound is characterized by the presence of a bromine atom, a propoxy group, and a thiolane ring with a 1,1-dione functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable thiolane precursor. One common method is the bromination of 4-propoxy-1lambda6-thiolane-1,1-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiolane derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione
- 3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione
- (3S)-3-bromo-1lambda6-thiolane-1,1-dione
Uniqueness
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the propoxy group enhances its reactivity or biological activity .
Biological Activity
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a thiolane ring, a bromine atom, and a propoxy group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
Molecular Formula: C7H13BrO3S
Molecular Weight: 257.15 g/mol
IUPAC Name: 3-bromo-4-propoxythiolane 1,1-dioxide
InChI Key: XYAQXDNHGBHHDA-UHFFFAOYSA-N
SMILES Representation: CCCOC1CS(=O)(=O)CC1Br
The presence of the bromine atom and the propoxy group enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, which may alter the compound's biological activity.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, potentially enhancing its antimicrobial properties.
- Enzyme Interaction: It may interact with various enzymes or receptors, leading to significant biological effects such as inhibition or activation of specific pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity:
Studies suggest that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability. This activity is likely attributed to its ability to disrupt cellular processes through its interactions with microbial enzymes.
Anticancer Properties:
Preliminary investigations into the anticancer potential of this compound have shown promising results. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle regulation. Further studies are needed to elucidate the specific pathways involved.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Bromo-4-(oxolan-3-yloxy)-thiolane | Contains an oxolane ring instead of a propoxy group | Different reactivity patterns due to ring structure |
3-Bromo-4-(oxolan-3-yloxy)pyridine | Incorporates a pyridine ring | Potentially different biological activities due to nitrogen presence |
3-Bromo-4-(oxolan-3-yloxy)benzene | Contains a benzene ring | Influences reactivity and stability compared to thiolanes |
3-Bromo-4-(oxolan-3-yloxy)thiophene | Features a thiophene ring | May exhibit distinct electronic properties due to sulfur atom presence |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound. For instance:
-
Synthesis Methodology:
- The synthesis typically involves bromination of a suitable thiolane precursor under controlled conditions (e.g., using bromine in dichloromethane at low temperatures) .
- This method ensures high yield and purity suitable for biological testing.
-
Biological Testing:
- In vitro studies have demonstrated its efficacy against specific bacterial strains and cancer cell lines.
- Further research is ongoing to explore its pharmacokinetics and potential as a therapeutic agent.
Properties
Molecular Formula |
C7H13BrO3S |
---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
3-bromo-4-propoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13BrO3S/c1-2-3-11-7-5-12(9,10)4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
XYAQXDNHGBHHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CS(=O)(=O)CC1Br |
Origin of Product |
United States |
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